molecular formula C58H86N8O8Ru2S2 B2743222 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate CAS No. 207347-46-4

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

Cat. No. B2743222
M. Wt: 1289.63
InChI Key: QKXXEUYWTMJGOS-UHFFFAOYSA-L
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Description

The compound “2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate” is a complex with a linear formula of C58H86N8O8RuS2 . It is also known as Di-tetrabutylammonium cis-bis (isothiocyanato)bis (2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium (II) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple rings and functional groups . The compound includes two carboxypyridin-2-yl pyridine-4-carboxylate groups, a ruthenium(2+) ion, a tetrabutylazanium ion, and two isothiocyanate ions .


Physical And Chemical Properties Analysis

This compound is insoluble in water but soluble in common organic solvents . Its melting point is greater than 310°C .

Scientific Research Applications

Photovoltaic Applications

Ruthenium complexes have been extensively studied for their applications in dye-sensitized solar cells (DSSCs). The synthesis and characterization of new ruthenium(II) complexes, which exhibit significant molar extinction coefficients, demonstrate their potential in solar cell applications. The complexes show strong metal-to-ligand charge-transfer (MLCT) transitions in the visible region, which are crucial for efficient light harvesting in DSSCs (Nazeeruddin et al., 2006). Another study highlights the efficient near-IR sensitization of nanocrystalline TiO2 films by ruthenium phthalocyanines, underscoring their efficiency as near-IR sensitizers for photovoltaic injection cells (Nazeeruddin et al., 1998).

Cancer Therapy Applications

Ruthenium complexes are being investigated for their potential in cancer therapy due to their ability to target and inhibit specific cancer cell lines. A study on a ruthenium(III) complex containing picolinate shows a potent inhibition effect against a melanoma cell line, suggesting its potential in cancer treatment. The complex exhibits selective cytotoxicity towards human melanoma cells, indicating its usefulness as a therapeutic agent (Abdolmaleki et al., 2022).

Photoinduced CO-Release Studies

Research into the photoinduced CO-release properties of ruthenium(II) complexes opens new avenues for their application in controlled CO release, which is pertinent in medical treatments and bioconjugate development. A series of ruthenium(II) dicarbonyl complexes have been synthesized and characterized, demonstrating their stability under physiological conditions and their ability to release CO upon photoinduction. This establishes these compounds as a new class of PhotoCORMs (photoactivated CO-releasing molecules), which have applications ranging from biosensing to biomedical applications (Bischof et al., 2013).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H334, indicating that it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

CAS RN

207347-46-4

Product Name

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

Molecular Formula

C58H86N8O8Ru2S2

Molecular Weight

1289.63

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

InChI

InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2

InChI Key

QKXXEUYWTMJGOS-UHFFFAOYSA-L

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
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2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
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2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
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2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
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2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
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2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

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